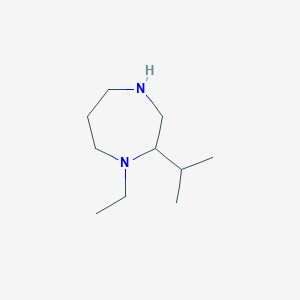

1-Ethyl-2-isopropyl-1,4-diazepane

Description

Significance of Seven-Membered Nitrogen Heterocycles in Organic Synthesis and Chemical Sciences

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to life and chemical sciences. wikipedia.orgnih.gov A significant portion of FDA-approved drugs in the United States, for instance, feature nitrogen-containing heterocyclic rings. wikipedia.org Among these, seven-membered heterocycles, such as those with nitrogen atoms, hold a unique position. numberanalytics.com

These larger ring systems are stable and their geometry allows for diverse chemical modifications. britannica.com Their structural complexity makes them valuable scaffolds in the development of new pharmaceuticals, agrochemicals, and materials. numberanalytics.com The synthesis of seven-membered rings can be achieved through various methods, including ring-closure and ring-expansion reactions. numberanalytics.com Their importance is underscored by their presence in numerous biologically active compounds, highlighting their role as privileged structures in medicinal chemistry. numberanalytics.com

Overview of 1,4-Diazepane as a Core Structure in Chemical Investigations

The 1,4-diazepane is a seven-membered ring containing two nitrogen atoms at the first and fourth positions. researchgate.net This saturated heterocyclic system serves as a foundational structure for a wide array of more complex molecules. wikipedia.orgrsc.org When fused with a benzene (B151609) ring, it forms the core of benzodiazepines, a famous class of compounds. researchgate.netresearchgate.net

The versatility of the 1,4-diazepane core makes it a frequent target in organic synthesis. rsc.org Researchers have developed various synthetic routes to create substituted 1,4-diazepane derivatives, often with the goal of exploring their potential biological activities. nih.govopenpharmaceuticalsciencesjournal.com The nitrogen atoms in the ring provide reactive sites for alkylation and other modifications, allowing for the systematic development of new chemical entities. nih.gov This has led to the creation of extensive libraries of 1,4-diazepane derivatives for chemical and biological screening.

Specific Research Focus on 1-Ethyl-2-isopropyl-1,4-diazepane within the Context of Substituted Diazepanes

While the 1,4-diazepane framework is a subject of broad research, specific investigations into this compound are not extensively documented in publicly available literature. Its existence is noted in chemical databases, which provide basic molecular information. nih.govechemi.com

The structure of this compound, featuring an ethyl group on one nitrogen and an isopropyl group on a carbon adjacent to the other nitrogen, places it within the large family of substituted diazepanes. Research in this area is active, with studies focusing on the synthesis and potential applications of various N-substituted and C-substituted 1,4-diazepanes. openpharmaceuticalsciencesjournal.comnih.gov For example, different substitution patterns on the diazepane ring are explored to modulate properties for specific targets, such as receptors in the central nervous system. openpharmaceuticalsciencesjournal.com The synthesis of such compounds often involves multi-step procedures, starting from precursor molecules and building the diazepine (B8756704) ring or modifying an existing one. nih.govmdpi.com The specific combination of ethyl and isopropyl substituents on the 1,4-diazepane core suggests it is a compound of interest for creating unique three-dimensional structures for further chemical development.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H22N2 | nih.gov |

| PubChem CID | 25220850 | nih.gov |

| CAS Number (dihydrochloride) | 1185021-25-3 | echemi.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1,4-Diazepane |

| This compound |

| Benzodiazepine (B76468) |

| Nitrogen |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H22N2 |

|---|---|

Molecular Weight |

170.30 g/mol |

IUPAC Name |

1-ethyl-2-propan-2-yl-1,4-diazepane |

InChI |

InChI=1S/C10H22N2/c1-4-12-7-5-6-11-8-10(12)9(2)3/h9-11H,4-8H2,1-3H3 |

InChI Key |

PXRLGJYMPDOVAR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCNCC1C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 2 Isopropyl 1,4 Diazepane and Structural Analogs

Direct Synthetic Routes to 1-Ethyl-2-isopropyl-1,4-diazepane

Direct synthetic routes aim to construct the this compound molecule in a streamlined fashion, often by forming the diazepane ring as the core of the synthesis.

Ring-Closure Strategies for 1,4-Diazepane Formation

The formation of the 1,4-diazepane ring is a critical step in the synthesis of many biologically active compounds. Various ring-closure strategies have been developed to efficiently construct this seven-membered heterocycle.

Cyclocondensation reactions are a common approach for the synthesis of heterocyclic compounds, including 1,4-diazepanes. This method typically involves the reaction of a diamine with a dicarbonyl compound or its equivalent. For the synthesis of this compound, a potential pathway would involve the condensation of an appropriately substituted diamine, such as N-ethyl-1,2-diaminopropane, with a C4-synthon that can introduce the isopropyl group. The reaction of diamines with dicarbonyl compounds can lead to the formation of various diazepine (B8756704) derivatives. For instance, the condensation of 1,3-diaminopropane with cyclohexane-1,2-dione results in the formation of a benzodiazepine (B76468) derivative. While not a direct synthesis of the target molecule, this illustrates the principle of using dicarbonyl compounds in diazepine synthesis.

A general representation of this approach is the reaction between a substituted ethylenediamine and a dicarbonyl compound, which after condensation and subsequent reduction, would yield the desired 1,4-diazepane. The yields of such cyclization reactions can be influenced by the nature of the substituents and the reaction conditions.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 1-(2-bromobenzyl)azetidine-2-carboxamides | - | 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govnih.govdiazepin-10(2H)-ones | 91-98 | nih.gov |

| 2-aminobenzophenone | Chloroacetyl chloride | Diazepam | High | semanticscholar.org |

| Diamine, 1,3-diketone, aromatic aldehyde | - | Dibenz nih.govnih.gov-diazepine-1-one derivatives | 92-94 | researchgate.net |

This table presents examples of diazepine synthesis via cyclocondensation, highlighting the versatility of this method for creating various diazepine cores.

Intramolecular reductive amination is a powerful method for the synthesis of cyclic amines. wikipedia.org This strategy involves the formation of an imine from a precursor molecule containing both an amine and a carbonyl group, followed by in-situ reduction to form the cyclic amine. For the synthesis of this compound, a suitable precursor would be an amino-ketone or amino-aldehyde that, upon cyclization and reduction, would form the desired product.

This approach is particularly useful for creating chiral 1,4-diazepanes. researchgate.net The process can be catalyzed by enzymes, offering high enantioselectivity. wikipedia.org The key to this method is the design of a linear precursor that contains the necessary functional groups in the correct positions to favor the formation of the seven-membered ring. The equilibrium between the open-chain amino-carbonyl compound and the cyclic imine is driven towards the product by the reduction step. wikipedia.org

| Precursor | Product | Catalyst/Reducing Agent | Yield (%) | Reference |

| Amino-ketone precursor | (R)-N-Boc-2-hydroxymethylmorpholine | Not specified | Not specified | wikipedia.org |

| Bridged biaryl derivatives | Dibenz[c,e]azepines | Iridium catalyst | up to 97% ee | Not specified |

| Amino acid-derived β-keto esters | β,γ-diamino ester derivatives | Not specified | Not specified | researchgate.net |

This table showcases examples of intramolecular reductive amination for the synthesis of cyclic amines, demonstrating its utility in generating structural complexity.

The condensation of amines with aldehydes is a fundamental reaction in organic chemistry that can be utilized for the construction of heterocyclic systems. In the context of 1,4-diazepane synthesis, a multi-component reaction involving a diamine, an aldehyde, and another component could potentially lead to the formation of the desired ring system. For instance, the condensation of 2,2'-dinitrobiphenyl with aliphatic aldehydes or ketones in the presence of a reducing agent can lead to dibenzo[d,f] nih.govnih.govdiazepines. scispace.com

This type of reaction often proceeds through the formation of an imine intermediate, which can then undergo further reactions to form the final heterocyclic product. The choice of reactants and reaction conditions is crucial for directing the reaction towards the desired diazepine ring structure.

| Amine | Aldehyde/Keto ne | Product | Conditions | Reference |

| 2-Hydroxymethylpiperidine | Various aldehydes | Hexahydro-3-alkyl-1,3-oxazolopiperidines | Anhydrous MgSO4 in DCM or toluene at room temperature | acs.org |

| 2,2'-dinitrobiphenyl | Lower aliphatic aldehydes, acetone, cyclopentanone | Dibenzo[d,f] nih.govnih.govdiazepines | Electrolytic reduction | scispace.com |

This table provides examples of amine-aldehyde condensations leading to heterocyclic structures, illustrating the potential of this approach for diazepine synthesis.

Functionalization of a Pre-formed 1,4-Diazepane Core

An alternative to de novo ring synthesis is the modification of a readily available 1,4-diazepane or a protected derivative. This approach is particularly useful when the desired substituents are not easily incorporated during the ring-formation step.

N-alkylation is a common method for introducing alkyl groups onto nitrogen atoms in amines. To synthesize this compound, a stepwise alkylation of 2-isopropyl-1,4-diazepane (B13521685) with an ethylating agent, or vice versa, could be employed. The reaction typically involves the use of an alkyl halide or another electrophilic alkylating agent in the presence of a base. The choice of base and solvent is important to control the degree of alkylation and avoid side reactions. For instance, the methylation of 1,4-benzodiazepin-2-ones can be achieved using dimethylsulfate in a two-phase system with a strong base. google.com

A challenge in the synthesis of unsymmetrically disubstituted 1,4-diazepanes is the control of regioselectivity. If one starts with an unsubstituted 1,4-diazepane, a mixture of mono- and di-alkylated products, as well as isomers, can be formed. Therefore, a protecting group strategy might be necessary to selectively alkylate one nitrogen atom, followed by deprotection and alkylation of the second nitrogen. Patents describe the synthesis of various N-substituted 1,4-diazepane derivatives, indicating that such alkylation strategies are industrially relevant. google.com

| Substrate | Alkylating Agent | Product | Yield (%) | Reference |

| (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride | N-substituted diazepane | Not specified | google.com |

| 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | Dimethyl sulfate | 7-chloro-1-methyl-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | High | google.com |

| 1-(2-bromobenzyl)azetidine-2-carboxamides | Methyl triflate | N-methylated benzodiazepine derivatives | Good to excellent | nih.gov |

This table illustrates various N-alkylation strategies for the functionalization of diazepine scaffolds, highlighting the range of possible modifications.

Selective Derivatization of Nitrogen Atoms

The synthesis of unsymmetrically substituted 1,4-diazepanes, such as this compound, necessitates precise control over the derivatization of the two nitrogen atoms within the seven-membered ring. Achieving selective N-alkylation is a critical challenge. One common strategy involves the use of protecting groups. A synthetic route might begin with a precursor diazepane that has one nitrogen atom protected, allowing for the derivatization of the unprotected nitrogen. Subsequent deprotection and reaction with a different electrophile yields the desired disubstituted product.

For instance, a process for methylating 1,4-benzodiazepin-2-ones utilizes a two-phase system with dimethylsulfate as the methylating agent, which can be adapted for other alkyl groups. Such methods often involve a stepwise approach where a monosubstituted intermediate is isolated before the introduction of the second substituent. The synthesis of 1,2,4-trisubstituted 1,4-diazepanes starting from enantiomerically pure amino acids also demonstrates a high degree of control over substitution at specific positions, a principle that is fundamental to creating specifically derivatized compounds like this compound.

Asymmetric Synthesis of 1,4-Diazepane Scaffolds Incorporating Chiral Centers

The presence of a chiral center, such as at the C2 position in this compound, requires the use of asymmetric synthesis techniques to produce a single enantiomer.

Enantioselective Methodologies for 1,4-Diazepane Construction

Enantioselective methodologies are crucial for establishing the desired stereochemistry in the 1,4-diazepane core. A prominent strategy is the use of enzymes, which are renowned for their high stereoselectivity. An enzymatic intramolecular asymmetric reductive amination has been developed for synthesizing chiral 1,4-diazepanes, offering a direct route to enantiomerically pure products. This biocatalytic approach can provide access to either the (R)- or (S)-enantiomer by selecting an appropriate imine reductase (IRED).

Another powerful approach is chiral pool synthesis, which utilizes readily available, enantiomerically pure starting materials, such as amino acids. This method embeds the desired stereochemistry from the outset, which is then carried through the synthetic sequence to the final 1,4-diazepane product.

| Methodology | Key Features | Example Catalyst/Starting Material | Ref |

| Enzymatic Reductive Amination | High enantioselectivity, access to both (R) and (S) enantiomers. | Imine Reductases (IREDs) | |

| Chiral Pool Synthesis | Embedded stereochemistry from the start. | Enantiomerically pure amino acids | |

| Organocatalytic Cyclization | One-pot synthesis, high enantioselectivity under mild conditions. | Quinine-derived urea catalyst |

Stereocontrol in Ring-Forming Reactions

Achieving stereocontrol during the crucial ring-forming step is paramount for the synthesis of chiral 1,4-diazepanes. The conformation of the cyclization precursor can be influenced to favor the formation of one stereoisomer over another. Research has demonstrated that a singular chiral catalyst can orchestrate high levels of stereocontrol during the formation of seven-membered rings through mechanisms such as SNAr or SN2 cyclizations. The key to this control is a substrate preorganization-based strategy, which overcomes the challenges associated with the formation of strained, medium-sized rings.

The intramolecular coupling of amino acids is a key step in forming the seven-membered ring, where the stereochemistry of the starting amino acid dictates the stereochemical outcome of the final product.

Chiral Auxiliary or Organocatalytic Approaches

Chiral auxiliaries and organocatalysts provide alternative and powerful strategies for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. For example, the diastereoselective alkylation of a seven-membered ring benzolactam has been achieved using (R)-phenylglycinol as a chiral inductor.

Organocatalysis has emerged as a major pillar of asymmetric synthesis. For instance, a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea catalyst. This method proceeds through a domino reaction sequence under mild conditions to afford the desired heterocycles in good yields and high enantioselectivity. Similarly, ethyl diazepane carboxylate has been employed as an organocatalyst in a cascade reaction, showcasing the utility of diazepane structures themselves as catalysts.

Green Chemistry Principles in 1,4-Diazepane Synthesis

The application of green chemistry principles aims to make the synthesis of 1,4-diazepanes more environmentally benign by reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free or Aqueous Reaction Conditions

A significant focus of green chemistry is the replacement of volatile and often toxic organic solvents with safer alternatives, or eliminating them entirely. Several methodologies for the synthesis of 1,4-diazepane scaffolds have been adapted to these principles.

A domino process for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines can be performed under solvent-free conditions in many cases. Another approach utilizes sulfamic acid as a reusable catalyst for the one-pot, solvent-free synthesis of benzodiazepines.

Water is an ideal green solvent, and methodologies have been developed to be compatible with aqueous conditions. A facile, green synthesis of dibenz-diazepine-1-ones employs oxalic acid as a catalyst in water, resulting in good product yields. The use of an aqueous ethanol medium has also been reported as a green approach for the synthesis of spirodibenzodiazepine derivatives, catalyzed by graphite oxide.

| Green Chemistry Approach | Reaction Conditions | Catalyst | Benefits | Ref |

| Domino Process | Solvent-free | None specified | Atom and step economy | |

| One-pot Cyclocondensation | Solvent-free | Sulfamic acid (reusable) | Reduced waste, catalyst recycling | |

| Three-component reaction | Aqueous (water) | Oxalic acid | Use of benign solvent, good yields | |

| One-pot, three-component | Aqueous ethanol | Graphite oxide | Use of green solvent, mild conditions |

Utilization of Sustainable Catalysts in Diazepane Formation

The synthesis of 1,4-diazepane cores, including substituted derivatives like this compound, is increasingly benefiting from the principles of green chemistry, with a significant focus on the use of sustainable catalysts. These catalysts aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign materials. Research into the formation of diazepanes and related heterocyclic compounds has highlighted several promising sustainable catalytic systems.

One notable advancement is the use of reusable solid acid catalysts. For instance, sulfamic acid has been effectively employed as a recyclable catalyst for the synthesis of benzo-[b]-1,4-diazepines under solvent-free conditions researchgate.net. This approach offers the dual benefits of avoiding hazardous organic solvents and allowing for the recovery and reuse of the catalyst, which aligns with green chemistry principles researchgate.net.

Another significant area of development is the application of transition metal catalysts in more sustainable reaction pathways. A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to be effective in the synthesis of 1,4-diazacycles, such as piperazines and diazepanes, through a hydrogen borrowing mechanism organic-chemistry.org. This method is considered environmentally friendly as it couples diamines and diols with high yields and minimal byproducts organic-chemistry.org. Such catalytic systems are designed to overcome challenges like catalyst poisoning that can occur with chelating diamines organic-chemistry.org.

The broader field of green chemistry in organic synthesis provides a framework for developing these sustainable methodologies. The focus is on creating processes that are not only efficient in terms of yield but also in their use of resources and their impact on the environment mdpi.com. This includes the use of catalysts that are non-toxic, recoverable, and can operate under mild reaction conditions mdpi.com.

Below is a table summarizing various sustainable catalysts and their applications in the synthesis of diazepane and related heterocyclic structures.

| Catalyst Type | Specific Catalyst Example | Application in Synthesis | Key Sustainability Features |

| Solid Acid Catalyst | Sulfamic Acid | Synthesis of benzo-[b]-1,4-diazepines | Reusable, solvent-free conditions researchgate.net |

| Transition Metal Catalyst | (pyridyl)phosphine-ligated ruthenium(II) | Diol-diamine coupling to form piperazines and diazepanes | High efficiency, minimal byproducts, overcomes catalyst poisoning organic-chemistry.org |

| Nanoparticle Catalyst | Magnetically recoverable iron oxide nanoparticles (Fe3O4@chitosan) | Synthesis of 1,5-benzodiazepine derivatives | Chemoselective, magnetically recoverable researchgate.net |

| Hypervalent Iodine | Phenyliodine(III) diacetate (PIDA) | Intramolecular cyclization for S-N bond formation in thiadiazoles | Metal-free, short reaction times, ambient temperature mdpi.com |

| Clay Catalyst | Montmorillonite K10 | N-S bond formation for N-fused imino-1,2,4-thiadiazolo isoquinolines | Recoverable, inexpensive, non-toxic mdpi.com |

Scale-Up Considerations for Research Synthesis of this compound

A key consideration in scaling up is the potential for continuous flow synthesis. This modern approach offers several advantages over traditional batch processing, particularly for pharmaceutical compounds. For instance, the continuous flow synthesis of diazepam, a related benzodiazepine, has been shown to produce a high-purity product with reduced solvent consumption and lower labor costs frontiersin.org. This methodology can provide better control over reaction parameters such as temperature and reaction time, leading to a more consistent product quality, which is crucial when increasing the scale of operation frontiersin.org.

The choice of reagents and catalysts is also critical during scale-up. For instance, a patented process for the large-scale production of 1,4-diazepane derivatives emphasizes achieving high yield and purity without a negative environmental impact google.com. This often involves optimizing reaction conditions and may require the use of protecting groups to ensure the desired chemical transformations occur efficiently on a larger scale google.com.

Furthermore, the purification of the final product is a major hurdle in large-scale synthesis. The development of a process that yields a high-purity crude product can significantly simplify the downstream purification steps. In the case of the continuous flow synthesis of diazepam, a product of over 98% purity was obtained after a single recrystallization, demonstrating the potential for highly efficient purification on a larger scale frontiersin.org.

The following table outlines key considerations for the scale-up of the research synthesis of this compound, based on established practices for related compounds.

| Consideration | Key Factors | Potential Advantages of Optimized Approach |

| Reaction Technology | Batch vs. Continuous Flow Synthesis | Continuous flow can offer better control, improved safety, and higher purity frontiersin.org. |

| Catalyst Selection | Activity, stability, cost, and recyclability of the catalyst. | A robust and recyclable catalyst can reduce costs and environmental impact researchgate.net. |

| Solvent Usage | Minimizing solvent volume, using greener solvents. | Reduced solvent consumption leads to lower costs and less environmental waste frontiersin.org. |

| Reaction Conditions | Temperature, pressure, and reaction time optimization. | Optimized conditions can lead to higher yields and fewer side products, simplifying purification organic-chemistry.org. |

| Purification | Crystallization, chromatography. | A high-purity crude product simplifies the purification process, reducing time and resource consumption frontiersin.org. |

| Safety | Handling of reagents and intermediates, thermal management. | Continuous flow can mitigate risks associated with exothermic reactions and handling hazardous materials. |

| Environmental Impact | Waste generation, use of hazardous materials. | Green chemistry principles, such as using sustainable catalysts and minimizing waste, are crucial for environmentally responsible scale-up mdpi.com. |

Advanced Spectroscopic and Crystallographic Elucidation of 1 Ethyl 2 Isopropyl 1,4 Diazepane Structural Features

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive tool for probing the structure and dynamics of 1-Ethyl-2-isopropyl-1,4-diazepane in solution. A combination of advanced NMR experiments provides a detailed picture of its conformational landscape and stereochemical arrangement.

Conformational Analysis using Dynamic NMR (DNMR)

The seven-membered 1,4-diazepane ring is inherently flexible and can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of substituents on the nitrogen and carbon atoms, namely the ethyl and isopropyl groups, introduces specific steric constraints that influence the conformational equilibrium and the energy barriers to interconversion.

Dynamic NMR (DNMR) studies are instrumental in characterizing these conformational exchange processes. By acquiring NMR spectra at various temperatures, the rates of conformational changes can be determined. At ambient temperature, the conformational interconversion of this compound is typically rapid on the NMR timescale, resulting in averaged signals for the ring protons. However, as the temperature is lowered, the rate of interconversion slows, leading to the decoalescence of these averaged signals into distinct resonances for each of the populated conformations.

For this compound, the primary equilibrium is anticipated to be between two twist-boat conformations, a common feature for N,N'-disubstituted 1,4-diazepanes. nih.gov The energy barrier for this interconversion can be quantified by analyzing the coalescence temperature and the chemical shift difference between the exchanging sites.

Hypothetical DNMR Data for this compound

| Proton Signal | Coalescence Temp. (K) | Δν (Hz) | Rate Constant (k) at Tc (s⁻¹) | Free Energy of Activation (ΔG‡) (kJ/mol) |

| Ring CH2 | 250 | 120 | 267 | 52.5 |

| Isopropyl CH | 245 | 80 | 178 | 51.8 |

This table presents hypothetical data to illustrate the principles of DNMR analysis.

Stereochemical Assignment through NOESY and ROESY Experiments

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable 2D NMR techniques for determining the spatial proximity of protons within a molecule. columbia.edu These experiments are crucial for unambiguously assigning the relative stereochemistry and elucidating the preferred conformation of this compound in solution.

In a NOESY or ROESY spectrum, cross-peaks are observed between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. columbia.edu For this compound, key NOE/ROE correlations would be expected between:

The protons of the ethyl group and adjacent protons on the diazepane ring.

The protons of the isopropyl group and neighboring ring protons.

Protons on opposite sides of the diazepane ring, which can provide definitive evidence for specific folded conformations.

For instance, a strong ROE signal between a proton on the ethyl group and a proton on the isopropyl group would indicate a conformation where these substituents are in close proximity. The choice between NOESY and ROESY can be critical; for molecules in the intermediate molecular weight range where the NOE may be close to zero, ROESY provides unambiguous, positive cross-peaks. columbia.edu

Expected Key ROESY Correlations for a Twist-Boat Conformation

| Proton 1 | Proton 2 | Expected Intensity | Implied Proximity |

| Ethyl CH2 | Ring Proton at C7 | Medium | Confirms orientation of ethyl group |

| Isopropyl CH | Ring Proton at C3 | Strong | Defines stereocenter orientation |

| Axial Ring Proton at C5 | Axial Ring Proton at C7 | Strong | Characteristic of a twist-boat fold |

This table is a hypothetical representation of expected correlations.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling involves the selective replacement of an atom with its isotope, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N. wikipedia.orgcernobioscience.com This technique can be a powerful tool in conjunction with NMR spectroscopy to gain deeper mechanistic insights into the behavior of this compound.

For example, selective ¹³C labeling of the ethyl group's methylene (B1212753) carbon would allow for the precise measurement of ¹³C-¹H coupling constants and relaxation parameters. These parameters are sensitive to the local geometry and dynamics, providing more detailed information about the conformational preferences and the rotational barrier of the ethyl group.

Similarly, ¹⁵N labeling of one or both nitrogen atoms would enable the use of ¹H-¹⁵N heteronuclear correlation experiments (e.g., HSQC, HMBC). youtube.com These experiments can help to resolve signal overlap in the proton spectrum and provide information about the electronic environment of the nitrogen atoms, which is influenced by their involvement in conformational changes and intermolecular interactions.

Single-Crystal X-ray Diffraction (XRD) Analysis

While NMR spectroscopy provides detailed information about the solution-state structure, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the molecule's conformation and packing in the solid state. nih.gov

Determination of Solid-State Conformation and Crystal Packing

Obtaining suitable single crystals of this compound would allow for its precise three-dimensional structure to be determined. The XRD analysis would provide accurate bond lengths, bond angles, and torsion angles, defining the exact conformation of the diazepane ring and the orientation of the ethyl and isopropyl substituents.

Based on studies of similar 1,4-diazepane derivatives, it is plausible that this compound would crystallize in a twist-boat conformation, as this often represents a low-energy state for such ring systems. nih.govresearchgate.net The crystal packing would reveal how individual molecules arrange themselves in the crystal lattice, influenced by intermolecular forces.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 14.32 |

| β (°) | 98.7 |

| Volume (ų) | 1234.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

This table contains hypothetical data for illustrative purposes.

Characterization of Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. While this compound lacks strong hydrogen bond donors, the nitrogen atoms can act as hydrogen bond acceptors if co-crystallized with a suitable donor solvent. In a pure crystal, the packing would be dominated by weaker interactions.

The primary intermolecular forces at play would likely be van der Waals interactions between the aliphatic portions of the molecules. The ethyl and isopropyl groups would interdigitate with those of neighboring molecules to achieve efficient packing. While not a classic aromatic system, weak C-H···π interactions are not out of the question, though π-π stacking is not applicable to this saturated heterocyclic compound. nih.gov The detailed analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, which is invaluable for determining the molecular weight and elemental composition of a compound. Advanced mass spectrometry techniques, such as those involving detailed fragmentation analysis and tandem mass spectrometry, offer deeper insights into the molecular structure.

In mass spectrometry, particularly with electron ionization (EI), the molecular ion of this compound would be expected to undergo characteristic fragmentation. The fragmentation patterns of aliphatic amines are typically dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This process leads to the formation of a stable iminium cation. libretexts.org

For this compound, several α-cleavage pathways are possible, leading to the loss of an ethyl or an isopropyl radical. The cleavage of the bond between the nitrogen and the ring carbons is also a probable fragmentation route. The relative abundance of the resulting fragment ions would depend on the stability of the carbocations and radicals formed. The table below outlines the predicted major fragmentation pathways for this compound based on general principles of amine fragmentation. libretexts.orgmiamioh.edu

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 170 (M+) | 155 | CH3 | Loss of a methyl group from the isopropyl substituent. |

| 170 (M+) | 141 | C2H5 | α-cleavage with loss of the ethyl group. |

| 170 (M+) | 127 | C3H7 | α-cleavage with loss of the isopropyl group. |

| 170 (M+) | 99 | C4H9N | Cleavage of the diazepane ring. |

| 170 (M+) | 71 | C5H11N2 | Cleavage of the diazepane ring. |

This data is inferred based on the fragmentation patterns of similar aliphatic and cyclic amines and has not been experimentally verified for this compound.

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique used to analyze specific ions in a complex mixture. In an MS/MS experiment, a precursor ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This technique is particularly useful for identifying and quantifying a target compound in a complex matrix without extensive sample purification.

For the analysis of this compound in a mixture, the protonated molecule [M+H]+ at m/z 171 would likely be selected as the precursor ion in the first stage of the mass spectrometer. Upon collision with an inert gas, this precursor ion would fragment, and the resulting product ions would be characteristic of the compound's structure. This allows for the creation of a specific reaction monitoring (SRM) method for quantitative analysis. The table below illustrates a hypothetical MS/MS transition for this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Application |

| 171 | 142 | 15 | Quantitative analysis in complex matrices. |

| 171 | 128 | 20 | Structural confirmation. |

| 171 | 100 | 25 | Further fragmentation studies. |

This data is hypothetical and represents a plausible scenario for an MS/MS analysis of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Signatures

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. youtube.comyoutube.com These techniques are complementary and are instrumental in identifying functional groups and elucidating the conformational properties of a molecule. youtube.comyoutube.com

For this compound, the IR and Raman spectra would be expected to show characteristic bands for C-H, C-N, and C-C bond stretching and bending vibrations. The positions of these bands can be influenced by the conformation of the seven-membered diazepane ring. Studies on similar substituted diazepanes have shown that the ring can exist in various conformations, such as chair and boat forms, and the specific conformation can affect the vibrational frequencies. nih.gov

The table below lists the expected characteristic vibrational frequencies for this compound based on the analysis of similar aliphatic amines and cyclic compounds. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch (if secondary amine present) | 3300-3500 (broad) | IR |

| C-H Stretch (aliphatic) | 2850-3000 | IR, Raman |

| C-N Stretch | 1020-1250 | IR, Raman |

| C-C Stretch | 800-1200 | IR, Raman |

| CH₂ Bending (Scissoring) | 1450-1470 | IR |

| CH₃ Bending (Asymmetric) | ~1460 | IR |

| CH₃ Bending (Symmetric) | ~1375 | IR |

This data is inferred from the known vibrational frequencies of similar functional groups and has not been experimentally determined for this compound.

The analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra would be particularly important for distinguishing between different conformers of the molecule. The subtle shifts in the vibrational frequencies in this region can provide a signature for a specific three-dimensional arrangement of the atoms.

Conformational Analysis and Computational Chemistry of 1 Ethyl 2 Isopropyl 1,4 Diazepane

Quantum Chemical Calculations

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like 1-ethyl-2-isopropyl-1,4-diazepane. Density Functional Theory (DFT) is a commonly employed method for these calculations.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in confirming molecular structures, especially for conformationally flexible molecules. researchgate.net The process typically involves:

A thorough conformational search to identify all low-energy conformers.

Geometry optimization of each conformer.

Calculation of the magnetic shielding tensors for each optimized conformer.

Averaging the chemical shifts based on the Boltzmann population of each conformer.

Different DFT functionals and basis sets can be used, and their accuracy can vary depending on the system being studied. nih.gov For instance, functionals like B3LYP and M06-2X with basis sets such as 6-311+G(d,p) or TZVP are often utilized. nih.gov The accuracy of the predicted chemical shifts is typically evaluated by comparing them to experimental data, with root-mean-square error (RMSE) and maximum absolute error (MAE) being common metrics. nih.gov For flexible systems, it has been observed that the choice of geometry can have a significant impact on the accuracy of ¹H NMR chemical shift predictions. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies, corresponding to infrared (IR) and Raman spectra, provides insight into the molecule's vibrational modes. These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies can be used to assign experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the diazepane ring and its substituents. researchgate.net For a related cyclic diamine, 1,4-diazabicyclo[2.2.2]octane (DABCO), DFT and MP2 methods have been used to calculate its vibrational spectra, showing good agreement with experimental data. researchgate.net A similar approach can be applied to this compound to understand its vibrational characteristics.

Table 1: Calculated Spectroscopic Parameters for a Representative Conformer of this compound (Hypothetical Data)

| Parameter | Method | Calculated Value |

|---|---|---|

| ¹³C Chemical Shift (C2) | B3LYP/6-31G(d) | 65.8 ppm |

| ¹H Chemical Shift (H2) | B3LYP/6-31G(d) | 2.95 ppm |

| N-H Stretch Frequency | B3LYP/6-31G(d) | 3350 cm⁻¹ |

| C-N Stretch Frequency | B3LYP/6-31G(d) | 1120 cm⁻¹ |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Molecular Electrostatic Potential (MEP): The MEP is a valuable property for understanding and predicting a molecule's reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These regions indicate likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For this compound, the MEP would be expected to show negative potential around the two nitrogen atoms due to their lone pairs of electrons, making them susceptible to interaction with electrophiles or hydrogen bond donors. The rest of the molecule, composed mainly of alkyl groups, would exhibit a relatively neutral or slightly positive potential. The MEP analysis is a powerful tool for interpreting biological recognition processes and hydrogen bonding interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A small HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the nitrogen atoms, consistent with their nucleophilic character. The LUMO would be distributed over the rest of the molecule. The energies of these orbitals and their gap can be calculated using DFT methods.

Table 2: Calculated Molecular Properties of this compound (Hypothetical Data)

| Property | Method | Calculated Value |

|---|---|---|

| HOMO Energy | B3LYP/6-31G(d) | -6.2 eV |

| LUMO Energy | B3LYP/6-31G(d) | 1.5 eV |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 7.7 eV |

| MEP Minimum (on N atoms) | B3LYP/6-31G(d) | -45 kcal/mol |

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time.

Dynamic Conformational Behavior in Solution

The 1,4-diazepane ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of the ethyl and isopropyl substituents on the nitrogen and carbon atoms, respectively, will influence the relative energies of these conformers and the barriers to interconversion. MD simulations in a solvent environment can track the conformational transitions of this compound over nanoseconds or longer. This provides a dynamic picture of the conformational landscape, revealing the most populated conformational states and the timescales of their interconversion.

Solvent Effects on Conformation and Interactions (e.g., WaterMap analysis)

The solvent environment can have a significant impact on the conformational preferences of a molecule. In a polar solvent like water, conformations that expose the polar amine groups to the solvent may be favored. Explicit solvent MD simulations can capture these effects.

WaterMap Analysis: WaterMap is a computational tool that calculates the locations and thermodynamic properties of water molecules in the first solvation shell of a molecule or within a protein binding site. This analysis can identify "unhappy" water molecules—those that are sterically hindered or have poor hydrogen bonding—which can be displaced by a ligand to gain binding affinity. For this compound in solution, WaterMap could be used to map the hydration sites around the molecule and quantify the energetic contribution of water to its conformational stability.

Ligand Docking and Molecular Modeling Studies of this compound as a Scaffold (excluding biological activity/efficacy)

The 1,4-diazepane scaffold is a common feature in ligands designed for various protein targets. Ligand docking and molecular modeling can be used to predict how this compound might bind to a protein's active site.

Interaction Profiles within Defined Binding Pockets (e.g., protein cavities)

Ligand docking simulations place the molecule into a defined binding pocket of a protein and score the potential binding poses. These simulations can reveal key interactions, such as:

Hydrogen bonds: The amine groups of the diazepane ring can act as hydrogen bond donors or acceptors with polar residues in the binding pocket.

Hydrophobic interactions: The ethyl and isopropyl groups can form favorable hydrophobic interactions with nonpolar residues.

By analyzing the top-ranked docking poses, an interaction profile can be generated, highlighting the specific residues and types of interactions that are important for binding. This information is crucial for the rational design of more potent and selective ligands based on the this compound scaffold.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

Conformational Adaptability upon Ligand Binding

The 1,4-diazepane scaffold is a seven-membered ring that possesses significant conformational flexibility. Unlike more rigid ring systems, it can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by this compound, and how it changes upon binding to a biological target (e.g., a receptor or enzyme), is critical to its function.

Computational studies on related N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have shown that these molecules can exist in unexpected low-energy states characterized by twist-boat ring conformations. nih.gov This adaptability is crucial for achieving a "bioactive conformation"—the specific three-dimensional shape the molecule must adopt to bind effectively to its target. The ethyl and isopropyl substituents on this compound would further influence the conformational landscape, favoring certain arrangements over others due to steric and electronic effects.

Molecular dynamics (MD) simulations are a powerful tool for studying this adaptability. mdpi.comfrontiersin.org In a typical MD study, the molecule is placed in a simulated environment (often including the target receptor and water molecules), and its movements are calculated over time. This allows researchers to observe how the diazepane ring flexes and how the substituents orient themselves to fit within a binding pocket.

For instance, in a study on novel 1,4-diazepane-based ligands for sigma receptors, MD simulations were performed for 250 nanoseconds to understand the behavior of the compounds within the receptor's active site. nih.gov The simulations revealed that while the protein backbone showed some expected divergence, a stable ligand, compound 2c , maintained a consistent conformation with a root-mean-square deviation (RMSD) below 0.4 nm relative to the protein. In contrast, a less stable ligand, 2a , underwent a major conformational change, with its RMSD exceeding 1.0 nm. nih.gov This highlights how different substituents on the diazepane core can lead to vastly different conformational stabilities upon binding. Although not performed on this compound itself, this research demonstrates the methodology used to assess how such a compound would likely adapt its conformation upon interacting with a binding partner.

Table 1: Representative Data from Molecular Dynamics (MD) Simulations of Diazepane Analogs This table presents illustrative data from a study on related diazepane compounds to demonstrate the outputs of conformational analysis.

| Compound ID | Ligand RMSD (nm) | Protein Backbone RMSD (nm) | Radius of Gyration (nm) | Interpretation | Reference |

| 2c | < 0.4 | ~0.6 | ~1.6 | Stable binding conformation | nih.gov |

| 2a | > 1.0 | ~0.6 | ~1.6 | Major conformational change, unstable binding | nih.gov |

Prediction of Binding Modes for Structural Exploration

Predicting how a flexible molecule like this compound will dock into a target's binding site is a primary goal of computational chemistry in drug design. This process, known as molecular docking, involves sampling a vast number of possible orientations and conformations of the ligand within the binding pocket and scoring them based on their predicted binding affinity. nih.govresearchgate.net

Molecular Docking: The initial step often involves using algorithms like AutoDock Vina to generate and rank potential binding poses. nih.govmdpi.com For example, a study on 1,4-diazepan-5-one (B1224613) derivatives used docking to predict their interaction with the human oestrogen receptor, yielding a docking score of -8.9 kcal/mol for the most favorable pose. nih.gov Such scores provide a quantitative estimate of binding affinity, helping to prioritize compounds for further study. The strategy of combining molecular docking with MD simulations and QSAR analysis has proven to be a practical tool for accelerating drug development. nih.gov

Refinement with Molecular Dynamics (MD): Because docking simulations often treat the protein target as rigid, the results are frequently refined using MD simulations. nih.gov An MD simulation allows both the ligand and the protein to flex and adjust to each other, providing a more dynamic and realistic picture of the binding event. mdpi.com This can reveal crucial interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. For example, MD simulations of diazepane-based sigma receptor ligands confirmed strong and stable interactions with the active site, corroborating the initial docking results and providing deeper insight into the binding mechanism. nih.gov

Advanced Computational Methods: For highly flexible systems, more advanced techniques may be employed.

Ensemble Docking: Instead of docking into a single rigid protein structure, the ligand is docked into multiple protein conformations (an ensemble), often generated from an MD simulation. This approach better accounts for protein flexibility. nih.govbiorxiv.org

Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) are used to calculate the free energy of binding from MD simulation trajectories, offering a more accurate prediction of binding affinity than simple docking scores. mdpi.com

Multi-Conformation Simulated Annealing: This technique is specifically designed to tackle the challenge of docking flexible ligands into flexible binding pockets by repeatedly "growing" the ligand in the binding site. psu.edunih.gov

These computational tools are essential for the structural exploration of compounds like this compound. By predicting how the molecule is likely to bind, researchers can form hypotheses about its biological activity and design new derivatives with improved properties.

Table 2: Overview of Computational Methods for Predicting Binding Modes

| Method | Description | Primary Use | Key Output |

| Molecular Docking | Samples orientations and conformations of a ligand in a binding site. | Rapid screening and initial pose prediction. | Docking score, predicted binding pose. |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent movement of atoms in the ligand-protein complex. | Refinement of docking poses, assessment of complex stability. | Trajectory of atomic coordinates, RMSD, RMSF. |

| MM/PBSA & MM/GBSA | Calculates the free energy of binding from MD simulation snapshots. | More accurate binding affinity prediction. | Binding free energy (ΔG). |

| Ensemble Docking | Docks a ligand into multiple conformations of the target protein. | Accounts for protein flexibility during binding. | Set of diverse binding poses and scores. |

Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 2 Isopropyl 1,4 Diazepane

Nucleophilicity and Basicity of the Nitrogen Atoms

The availability of the nitrogen lone pairs for donation to an electrophile or a proton is a key determinant of the compound's reactivity. Several factors come into play:

Inductive Effect: The ethyl group at the N1 position and the alkyl backbone of the diazepane ring are electron-donating groups. researchgate.net This positive inductive effect increases the electron density on the nitrogen atoms, making their lone pairs more available and thus enhancing both basicity and nucleophilicity compared to unsubstituted amines. nih.gov

Ring Conformation: The 1,4-diazepane ring exists in various conformations, such as chair and boat forms. The specific conformation adopted by 1-Ethyl-2-isopropyl-1,4-diazepane will influence the orientation and accessibility of the nitrogen lone pairs, thereby affecting their reactivity.

Piperazine (B1678402) itself has two pKa values. The addition of electron-donating alkyl groups generally increases the basicity (raises the pKa) of amines. nih.gov However, steric hindrance can counteract this effect. For instance, in a study of various substituted piperazines, it was observed that the addition of a methyl group can lower the pKa due to steric hindrance. uregina.ca The addition of an ethyl group was also found to lower the pKa of piperazine. uregina.ca

Based on these trends, it can be predicted that the nitrogen atoms in this compound will exhibit two distinct pKa values. The N4 nitrogen, being a secondary amine with less steric hindrance compared to the N1 nitrogen, is expected to be the more basic of the two. The N1 nitrogen, being a tertiary amine, would typically be more basic due to the inductive effect of the ethyl group, but the significant steric hindrance from the adjacent isopropyl group would likely reduce its basicity.

Table 1: Predicted Basicity of Nitrogen Atoms in this compound

| Nitrogen Atom | Substituents | Expected Basicity | Rationale |

| N1 | Tertiary, Ethyl, adjacent Isopropyl | Lower | Significant steric hindrance from the isopropyl group likely outweighs the inductive effect of the ethyl group. |

| N4 | Secondary | Higher | Less sterically hindered and benefits from the overall electron-rich nature of the ring. |

The precise pKa values would need to be determined experimentally through techniques such as potentiometric titration.

Electrophilic Reactions on the Diazepane Ring System

The nucleophilic nitrogen atoms and the carbon backbone of this compound can participate in various electrophilic reactions.

While the nitrogen atoms are the most reactive sites, functionalization at the carbon centers of the diazepane ring is also possible, typically proceeding through the formation of an enamine or a related intermediate. The presence of the isopropyl group at C2 would likely direct any such reactions to other, less sterically hindered positions on the ring. However, specific studies on the electrophilic functionalization of the carbon centers of this compound are not documented in the literature. General methods for the synthesis of substituted 1,4-diazepanes often involve cyclization strategies rather than post-synthesis functionalization of the carbon backbone. nih.govnih.govnih.gov

N-Oxidation: Tertiary amines can be oxidized to their corresponding N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids. wikipedia.org It is expected that the nitrogen atoms in this compound could undergo N-oxidation. The N1 nitrogen, being tertiary, would be a likely site for oxidation. The N4 nitrogen, being secondary, could also be oxidized, though the reaction conditions might need to be adjusted. The steric hindrance around the N1 nitrogen due to the isopropyl group could potentially slow down the rate of oxidation at this position.

N-Quaternization: The reaction of the nitrogen atoms with alkyl halides would lead to the formation of quaternary ammonium (B1175870) salts. This N-alkylation is a common reaction for amines. nih.gov Both nitrogen atoms in this compound are susceptible to quaternization. The relative reactivity of the two nitrogen atoms would again be influenced by the balance of nucleophilicity and steric hindrance. The less hindered N4 nitrogen would likely react more readily. If the reaction is carried out with an excess of the alkylating agent, di-quaternization to form a bis-ammonium salt is also a possibility.

Ring-Opening and Rearrangement Reactions

The seven-membered diazepane ring is generally stable under many reaction conditions. However, under forcing conditions or with specific reagents, ring-opening or rearrangement reactions can occur. For instance, ring-opening reactions of azetidine-fused 1,4-benzodiazepines have been reported, demonstrating that the diazepine (B8756704) ring can be cleaved under certain circumstances. osti.gov While no specific studies on the ring-opening or rearrangement of this compound have been found, it is plausible that reactions involving strong acids or bases, or certain transition metal catalysts, could lead to cleavage of the C-N or C-C bonds within the ring. The stability of the diazepane ring is an important consideration in its application as a scaffold in medicinal chemistry. acs.orgnih.gov

Transannular Rearrangements of Diazepane Derivatives

Transannular rearrangements, or cross-ring reactions, are a characteristic feature of medium-sized rings like the 1,4-diazepane system. These reactions involve the formation of a bond between non-adjacent atoms within the ring, often leading to bicyclic intermediates or products. The driving force for such rearrangements is typically the relief of ring strain and the attainment of a more stable thermodynamic state.

In the context of this compound, the nitrogen atoms play a crucial role in initiating transannular reactions. The lone pair of electrons on one nitrogen can act as an internal nucleophile, attacking an electrophilic center on the other side of the ring. For instance, if the carbon backbone were to be functionalized with a leaving group, a transannular N-C bond formation could occur, leading to a bicyclic system. The substitution pattern, specifically the ethyl group on one nitrogen and the isopropyl group adjacent to the other, would sterically influence the preferred conformation for such a reaction and the stability of the resulting bicyclic structure.

Mechanisms of Ring Contraction or Expansion

The 1,4-diazepane ring can undergo transformations that lead to either smaller (contraction) or larger (expansion) ring systems. These reactions are often mechanistically complex and can be triggered by various reagents or conditions.

Ring Contraction: Ring contraction of diazepane derivatives can proceed through several mechanistic pathways. One common mechanism involves an initial oxidation or functionalization of the ring, followed by an intramolecular rearrangement. For example, a Favorskii-type rearrangement could be envisioned if a halogen were introduced alpha to a carbonyl group within the diazepane framework, leading to a six-membered piperazine or a five-membered piperidine (B6355638) derivative. Another potential pathway is a Wolff rearrangement of a cyclic α-diazoketone derived from the diazepane, which would result in the extrusion of nitrogen gas and the formation of a contracted ring.

Ring Expansion: Conversely, ring expansion reactions can be used to synthesize larger heterocyclic systems from 1,4-diazepanes. A notable example is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid. While not directly applicable to the parent this compound, appropriate functionalization could create the necessary precursor for such a transformation, potentially leading to a 1,5-diazocane or a 1,6-diazonane derivative.

Catalytic Activity or Ligand Behavior

The presence of two nitrogen atoms with available lone pairs makes this compound a potential bidentate ligand in coordination chemistry and catalysis. The chirality at the C2 position, bearing the isopropyl group, suggests its potential application as a chiral ligand in asymmetric synthesis.

Coordination Chemistry with Transition Metals

This compound can coordinate to a variety of transition metals through its two nitrogen atoms, forming a seven-membered chelate ring. The stability and geometry of the resulting metal complex will be influenced by several factors, including the nature of the metal ion, its preferred coordination number, and the steric bulk of the ethyl and isopropyl substituents on the ligand.

The flexible nature of the diazepane ring allows it to adopt various conformations to accommodate the geometric preferences of the metal center. Research on analogous 1,4-diazepane ligands has shown that they can form stable complexes with metals such as copper, nickel, palladium, and rhodium. The electronic properties of the metal center can be tuned by the substituents on the diazepane ring, which in turn can influence the catalytic activity of the resulting complex.

Role as a Chiral Ligand in Asymmetric Catalysis

The most promising application of this compound lies in its potential use as a chiral ligand for asymmetric catalysis. ijpcbs.com The stereogenic center at the C2 position, substituted with an isopropyl group, can induce enantioselectivity in a variety of metal-catalyzed reactions. When coordinated to a metal, the chiral environment created by the ligand can differentiate between two enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. ijpcbs.com

For a chiral ligand to be effective, it must create a well-defined and sterically demanding chiral pocket around the metal's active site. ijpcbs.com The conformational flexibility of the seven-membered diazepane ring could be both an advantage and a disadvantage. While it allows for coordination to a range of metals, it might also lead to a less rigid and less selective catalytic system. The specific enantiomeric form of this compound would determine the absolute configuration of the product in an asymmetric reaction.

Influence of Substituents (Ethyl, Isopropyl) on Catalytic Performance

The ethyl and isopropyl substituents on the 1,4-diazepane ring are expected to have a significant impact on its catalytic performance when used as a ligand.

Steric Influence: The isopropyl group at the C2 position is sterically more demanding than the ethyl group at the N1 position. This steric bulk in proximity to one of the coordinating nitrogen atoms will play a crucial role in creating the chiral environment necessary for asymmetric induction. It can influence the substrate's approach to the metal center, thereby dictating the stereochemical outcome of the reaction.

Electronic Influence: The ethyl and isopropyl groups are both electron-donating alkyl groups. They increase the electron density on the nitrogen atoms, making them stronger Lewis bases and potentially leading to stronger coordination to the metal center. This enhanced coordination can affect the electronic properties of the metal catalyst and, consequently, its reactivity and selectivity.

Strategic Applications of 1 Ethyl 2 Isopropyl 1,4 Diazepane As a Chemical Building Block or Scaffold

Incorporation into Complex Heterocyclic Systems

Synthesis of Annulated β-Lactams and Other Fused Rings

There is no available scientific literature detailing the use of 1-Ethyl-2-isopropyl-1,4-diazepane as a precursor or scaffold for the synthesis of annulated β-lactams or other fused ring systems. While the broader class of diazepanes is utilized in the construction of complex heterocyclic structures, specific examples involving the title compound are absent from published research.

Construction of Polycyclic Scaffolds

Similarly, a thorough review of chemical literature did not yield any instances where this compound has been employed in the construction of polycyclic scaffolds. The potential utility of this specific diazepane derivative in creating three-dimensional molecular architectures of medicinal or material interest has not been reported.

Role in Combinatorial Chemistry and Library Synthesis

Diversification Strategies at N- and C-Positions

No studies have been found that describe strategies for the chemical diversification of this compound at its nitrogen (N) and carbon (C) positions for the purpose of generating chemical libraries. The synthetic handles on this molecule, such as the secondary amine and the potential for functionalization on the ethyl and isopropyl groups, have not been specifically exploited in documented combinatorial chemistry efforts.

Generation of Chemically Diverse Diazepane Libraries

Consistent with the lack of information on diversification strategies, there are no reports of chemically diverse libraries being generated from this compound. While the diazepine (B8756704) core is a recognized privileged scaffold in medicinal chemistry, leading to the synthesis of various libraries, the contribution of this particular substituted diazepane is not documented.

Development of Novel Reagents and Catalysts

The development of novel reagents or catalysts derived from this compound is not described in the available scientific literature. Its potential use as a chiral ligand in asymmetric catalysis or as a foundational structure for new types of chemical reagents remains an unexplored area of research.

Design Principles for New Chemical Tools

The design of new chemical tools centered around the this compound scaffold is guided by several key principles aimed at optimizing its interaction with biological targets and enhancing its utility in organic synthesis. The inherent chirality at the C2 position, bearing the isopropyl group, and the distinct substitution pattern at the N1 (ethyl) and N4 (unsubstituted) positions are fundamental to its application.

Conformational Control and Pre-organization: The 1,4-diazepane ring can adopt several low-energy conformations, including chair, boat, and twist-boat forms. The substituents on the nitrogen and carbon atoms significantly influence the conformational equilibrium. For instance, studies on N,N'-disubstituted 1,4-diazepanes have shown that the interplay of steric and electronic effects of the substituents dictates the preferred ring conformation. In the case of this compound, the bulky isopropyl group at C2 and the ethyl group at N1 will favor specific conformations to minimize steric strain. This pre-organization of the scaffold is a critical design element, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Scaffold-Based Library Design: The this compound core serves as an excellent starting point for the construction of combinatorial libraries. By systematically varying the substituent at the N4 position, a diverse set of analogs can be synthesized to explore structure-activity relationships (SAR). For example, in the development of ligands for G-protein coupled receptors (GPCRs), the diazepane scaffold can mimic peptide turns and project substituents in a spatially defined manner to interact with receptor binding sites.

A general synthetic strategy to access such chiral 1,2-disubstituted 1,4-diazepanes can be envisioned starting from readily available chiral amino acids. For instance, a chiral amino acid can be elaborated to a key intermediate that undergoes intramolecular cyclization to form the diazepane ring. The following table outlines a conceptual synthetic approach.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-alkylation of a chiral amino acid ester | Ethyl halide, Base | N-ethylated amino acid ester |

| 2 | Reduction of the ester | Reducing agent (e.g., LiAlH4) | N-ethylated amino alcohol |

| 3 | Conversion of alcohol to a leaving group | Mesyl chloride, Triethylamine | N-ethylated amino mesylate |

| 4 | Reaction with a protected ethylenediamine | Protected ethylenediamine, Base | Diamine intermediate |

| 5 | Deprotection and intramolecular cyclization | Deprotection agent, Heat | 1-Ethyl-2-substituted-1,4-diazepane |

This modular approach allows for the introduction of various substituents at different positions, making the this compound scaffold a versatile platform for the generation of new chemical tools.

Evaluation of Reactivity and Selectivity in Organic Transformations

The utility of this compound as a chemical building block is intrinsically linked to its reactivity and selectivity in a variety of organic transformations. The presence of a secondary amine (N4) and a tertiary amine (N1) within the same molecule, along with a chiral center, imparts a unique chemical behavior.

N-Functionalization Reactions: The secondary amine at the N4 position is the most reactive site for electrophilic reagents. Its nucleophilicity allows for a wide range of functionalization reactions.

Acylation: The reaction with acyl chlorides or anhydrides proceeds readily to form the corresponding amides. The choice of acylating agent can be used to introduce a wide array of functional groups, including aromatic, heteroaromatic, and aliphatic moieties. The selectivity for N4 acylation over any potential C-acylation is expected to be very high due to the higher nucleophilicity of the nitrogen atom.

Alkylation and Arylation: The N4-amine can be alkylated using alkyl halides or reductively aminated with aldehydes and ketones. Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents at the N4 position. The steric hindrance from the adjacent isopropyl group at C2 may influence the rate of these reactions, and the choice of catalyst and ligands could be critical to achieve high yields.

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides, which can act as hydrogen bond donors and acceptors, influencing the solubility and binding properties of the final compound.

The following table summarizes the expected reactivity of the N4-amine in this compound.

| Transformation | Reagent | Expected Product | Key Considerations |

| Acylation | Acetyl chloride | 4-Acetyl-1-ethyl-2-isopropyl-1,4-diazepane | High selectivity for N-acylation. |

| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | 4-Benzyl-1-ethyl-2-isopropyl-1,4-diazepane | Mild conditions, good functional group tolerance. |

| Buchwald-Hartwig Amination | Bromobenzene, Pd catalyst, Ligand, Base | 4-Phenyl-1-ethyl-2-isopropyl-1,4-diazepane | Optimization of catalyst system may be required. |

| Sulfonylation | p-Toluenesulfonyl chloride | 1-Ethyl-2-isopropyl-4-(tosyl)-1,4-diazepane | Formation of a stable sulfonamide. |

Influence of Chirality on Reactivity: The chiral center at C2 can induce diastereoselectivity in reactions involving the formation of a new stereocenter. For example, if the substituent introduced at the N4 position contains a prochiral center, the existing chirality of the diazepane ring can favor the formation of one diastereomer over the other. This is a valuable feature in the synthesis of complex, stereochemically defined molecules.

Catalytic Applications: Chiral diamines are well-established as ligands in asymmetric catalysis. The this compound scaffold, being a chiral diamine, has the potential to be used as a ligand for various metal-catalyzed asymmetric transformations, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The specific substitution pattern and the conformational rigidity of the resulting metal complex would determine its efficacy as a catalyst.

Synthesis and Chemical Behavior of 1 Ethyl 2 Isopropyl 1,4 Diazepane Derivatives and Analogs

Systematic Derivatization Studies of the 1,4-Diazepane Core

The synthesis of derivatives based on the 1,4-diazepane core is a subject of extensive research, allowing for the fine-tuning of the molecule's chemical characteristics. General synthetic strategies often involve the cyclization of appropriate diamine precursors or the modification of the pre-formed diazepane ring.

Introduction of Varied Alkyl, Aryl, and Heteroaryl Substituents

The functionalization of the 1,4-diazepane ring can be achieved through various synthetic methodologies, enabling the introduction of a wide array of substituents at both the nitrogen and carbon atoms of the ring.

One common approach involves the condensation reaction of diamines with carbonyl compounds, followed by cyclization. For instance, the synthesis of substituted 1,4-diazepines can be achieved by reacting ketimine intermediates with aldehydes in the presence of a catalyst. nih.gov This method has been shown to be effective for introducing both electron-releasing and electron-withdrawing substituted aryl groups onto the diazepine (B8756704) framework. nih.gov

Another powerful technique is reductive amination. The reaction of 1,4-diazepane-6-amine with various benzaldehydes, followed by reduction with sodium borohydride, leads to the formation of N,1,4-tri(alkoxy-2-hydroxybenzyl) derivatives. nih.gov This process highlights a one-pot method for creating complex, multi-substituted diazepane chelators. nih.gov Alkylation is also used to introduce substituents; for example, N-substituted piperazine (B1678402) and diazepane analogues have been synthesized via alkylation of the deprotected amine. acs.org

The introduction of substituents can also be guided by late-stage diversification strategies, where a core diazepane structure is synthesized first, followed by the addition of various groups. This approach has been used to create libraries of 1,4-diazepanes with diverse substituents at the 1, 2, and 4-positions, starting from enantiomerically pure amino acids. researchgate.net

The table below summarizes examples of substituents introduced onto the 1,4-diazepane core, as described in the literature.

| Position of Substitution | Type of Substituent | Example Substituents | Synthetic Method |

| N1, N4 | Alkyl | Methyl, Ethyl, Butyl, Trifluoroethyl | Alkylation, Reductive Amination |

| N1, N4 | Aryl / Heteroaryl | Benzyl (B1604629), Substituted Benzyl, Pyrimidyl | Reductive Amination, Nucleophilic Aromatic Substitution |

| C2 | Alkyl | Isopropyl, Methyl | Asymmetric Synthesis from Amino Acids |

| C2, C7 | Aryl | 4-chlorophenyl, 4-methylphenyl | Condensation Reactions |

| C5, C7 | Alkyl / Aryl | Methyl, Phenyl | Condensation Reactions |

Synthesis of N-Protected and N-Unprotected Analogs

In multi-step syntheses involving the 1,4-diazepane core, the protection of one or both nitrogen atoms is often a crucial step to control reactivity and achieve regioselectivity. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the diazepane nitrogens. 1-Boc-hexahydro-1,4-diazepane is a commercially available and widely used starting material for the synthesis of selectively substituted diazepane derivatives. sigmaaldrich.com

The synthesis of N-protected analogs allows for the selective functionalization of the unprotected nitrogen atom. For example, N-Boc protected piperazine and diazepane precursors are used in substitution reactions with chloro pyrimidine (B1678525) nitrile to build more complex heteroaryl-substituted structures. acs.org Following the desired synthetic steps, the Boc group can be removed under acidic conditions to yield the N-unprotected analog, which can then be used in further reactions, such as alkylation or acylation. acs.org

Conversely, direct synthesis of N-unprotected or fully N-substituted diazepanes is also common. The reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides can lead to fused azetidine-diazepane systems, which, after N-methylation and ring-opening, yield diverse N-methylated 1,4-benzodiazepine (B1214927) derivatives. nih.gov The synthesis of N,1,4-tri-substituted derivatives can also be achieved in a one-pot reaction, bypassing the need for sequential protection and deprotection steps. nih.gov

Chemical Structure-Property Relationships (excluding biological activity)

The chemical properties of 1,4-diazepane derivatives are intrinsically linked to their three-dimensional structure, which is dictated by the nature and position of their substituents.

Impact of Substituent Electronic and Steric Effects on Chemical Reactivity

Substituents on the 1,4-diazepane ring exert significant electronic and steric effects that modulate the molecule's reactivity. The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—can influence the nucleophilicity of the nitrogen atoms and the reactivity of the ring towards electrophiles. openstax.org

For example, in the synthesis of 1,4-diazepine derivatives via the reaction of ketimine intermediates with aldehydes, the electronic nature of substituents on the aldehyde's aromatic ring was found not to have a major effect on the reaction yields under heteropolyacid catalysis, suggesting the robustness of the method. nih.gov However, in other systems, such as the bromination of 2,3-dihydro-1,4-diazepines, theory predicts that the reactivity at different positions on the ring is heavily influenced by the substitution pattern. rsc.org